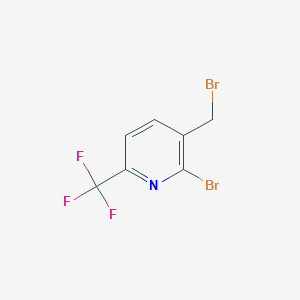

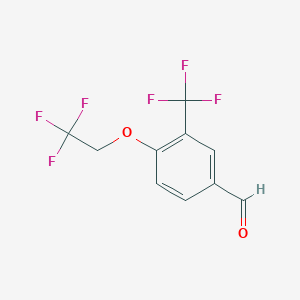

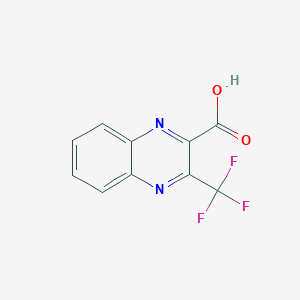

3-(Trifluoromethyl)quinoxaline-2-carboxylic acid

Overview

Description

3-(Trifluoromethyl)quinoxaline-2-carboxylic acid is a type of heterocyclic compound . It contains a trifluoromethyl group, which is a polyfluoroalkyl group denoted as RF . These types of compounds possess a wide range of useful properties and attract significant interest in the fields of medicinal chemistry and plant protection .

Synthesis Analysis

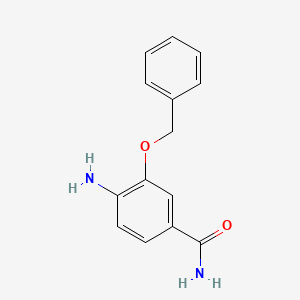

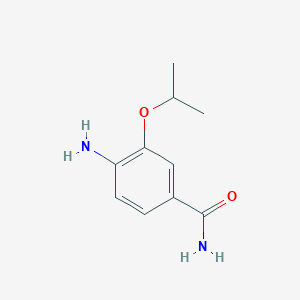

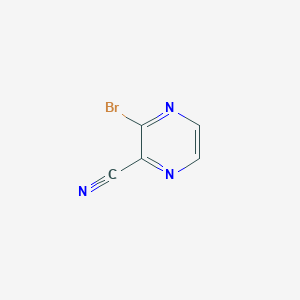

Starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, a wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines were obtained, including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives . 3-(Tri(di)-fluoromethyl)quinoxaline-2-carboxylic acids were obtained for the first time and used for the synthesis of 2-amino-3-(tri(di)-fluoromethyl)quinoxalines and 2-(2-aminothiazol-4-yl)-3-(trifluoromethyl)quinoxaline .Chemical Reactions Analysis

The main routes of synthesis for trifluoromethyl derivatives of quinoxaline are condensation of substituted о-phenylenediamines with CF3-containing α-diketones and α-halo-(nitroso)-β-dicarbonyl compounds . The reactions of hexafluoro-1,2-epoxypropane or alkyltrifluoropyruvates with о-phenylenediamine produce 3-(trifluoromethyl)-quinoxalin-2(1H)-one .Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 324.1±42.0 °C, and its density is predicted to be 1.551±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 1.86±0.30 .Scientific Research Applications

Synthesis of Derivatives

3-(Trifluoromethyl)quinoxaline-2-carboxylic acid has been utilized in the synthesis of a variety of new 2-substituted 3-(trifluoromethyl)quinoxalines. These derivatives include amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives. Such synthesis expands the chemical diversity and potential applications of quinoxaline compounds in various fields (Didenko et al., 2015).

Analytical Reagent Applications

Quinoxaline-2-carboxylic acid and its derivatives, including 3-chloro and 3-hydroxy variants, have been studied for their use as analytical reagents. These compounds are particularly useful for the gravimetric determination of various metal ions like Cu(II), Cd(II), Zn(II), Co(II), Ni(II), and Pd(II). The metal salts formed with these acids are well-characterized in terms of solubility products, optimal pH ranges for precipitation, and thermal behaviors (Dutt et al., 1968).

Biosynthesis of Antibiotics

This compound is involved in the biosynthesis of certain peptide lactone antibiotics, like triostins and quinomycins, which contain quinoxaline-2-carboxylic acid as a chromophoric moiety. An enzyme from Streptomyces triostinicus catalyzes the formation of adenylates from quinoxaline-2-carboxylic acid, which is a critical step in the synthesis of these antibiotics (Glund et al., 1990).

Pharmaceutical Synthesis

Quinoxaline derivatives, including those derived from this compound, have been synthesized and evaluated for their antibacterial activity. The derivatives show potential as antibacterial agents, particularly against Gram-positive and Gram-negative bacterial strains (Lingaiah et al., 2012).

Optical and Morphological Studies

Y-shaped tri-fluoromethyl substituted quinoxaline derivatives have been synthesized for optical and morphological studies. These studies include the exploration of properties like absorption, emission, quantum yield, and the effect of solvent polarities. Such research is significant for understanding the material properties and potential applications in fields like optoelectronics and sensor technology (Rajalakshmi & Palanisami, 2020).

Electrochemical Studies

Electrochemical behavior of quinoxaline carboxylic acid derivatives has been studied using modern electrochemical techniques. These studies are essential for understanding the redox properties of these compounds, which can be valuable in developing new electrochemical sensors and devices (Shah et al., 2014).

Molecular Imprinting

This compound has been used in molecularly imprinted polymers (MIPs) for selective adsorption and extraction of specific compounds. This application is crucial in analytical chemistry for selective separation and detection of compounds in complex matrices like food samples (Duan et al., 2011).

Future Directions

The future directions of research on 3-(Trifluoromethyl)quinoxaline-2-carboxylic acid could involve further exploration of its chemical properties, which remain largely unexplored . There is also potential for the synthesis of more complex biologically active compounds, given the interest in quinoxalines containing an RF group in the pyrazine ring .

Mechanism of Action

Target of Action

Quinoxalines, the core structure of this compound, have been found to possess strong antitumor, antimicrobial, antibacterial, and antihiv activity . They are also known to interact with various receptors and microorganisms .

Mode of Action

It is known that trifluoromethyl-containing quinoxalines are of significant interest in medicinal chemistry as compounds with remarkable biological and physiological properties . They are used in the synthesis of various 2-substituted 3-(trifluoromethyl)quinoxalines .

Biochemical Pathways

Quinoxalines are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Quinoxalines are known to exhibit a variety of biological effects, including antitumor, antimicrobial, antibacterial, and antihiv activity .

Biochemical Analysis

Biochemical Properties

3-(Trifluoromethyl)quinoxaline-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been found to interact with enzymes such as HIV-1 reverse transcriptase, hGLP-1 receptor, and LXR-modulators . These interactions are primarily mediated through the trifluoromethyl group, which enhances the compound’s binding affinity and specificity. Additionally, this compound exhibits antimicrobial, antitumor, and anti-inflammatory properties, making it a versatile compound in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to induce G0/G1 phase cell cycle arrest and apoptosis in certain cell lines, such as the SMMC-7721 cell line . It also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in cell proliferation and apoptosis, thereby affecting overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For example, this compound can inhibit the activity of HIV-1 reverse transcriptase by binding to its active site, thereby preventing the replication of the virus . Additionally, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as high temperatures or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as antimicrobial and antitumor activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be preferentially taken up by certain cell types or tissues, affecting its overall distribution and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and energy production .

Properties

IUPAC Name |

3-(trifluoromethyl)quinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2O2/c11-10(12,13)8-7(9(16)17)14-5-3-1-2-4-6(5)15-8/h1-4H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALWBEPGJZCNIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.